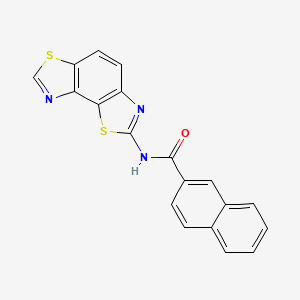
KIN1148
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KIN1148 is a small-molecule agonist of interferon regulatory factor 3 (IRF3) . It has garnered attention as an influenza vaccine adjuvant due to its ability to enhance flu vaccine efficacy . Now, let’s explore its various aspects:
Applications De Recherche Scientifique
KIN1148’s applications extend beyond influenza vaccines:
Immunology: It modulates immune responses, making it relevant for vaccine development.
Viral Infections: Its RIG-I agonist properties may have broader antiviral applications.
Therapeutics: Researchers explore its potential in treating immune-related disorders.
Mécanisme D'action
KIN1148 directly binds to RIG-I, leading to IRF3 activation. This triggers downstream signaling pathways, ultimately enhancing immune responses .
Analyse Biochimique
Biochemical Properties
KIN1148 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It directly interacts with RIG-I (retinoic acid-inducible gene I) in biochemical assays and cells, signaling for innate immune gene induction in a RIG-I-dependent manner . Additionally, this compound induces a pattern of gene expression resembling infection with Sendai virus (an RNA virus that activates RIG-I) and by transfection of polyU/UC (a RIG-I-specific RNA) . This interaction highlights the compound’s ability to modulate the immune response effectively.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces dose-dependent nuclear translocation of IRF3 in PH5CH8 cells and specific activation of IRF3-responsive promoters . Furthermore, this compound elicits greater induction of endogenous IRF3-dependent ISG54 and OASL expression in PH5CH8 cells . These cellular effects demonstrate the compound’s ability to influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as an IRF3 agonist. It induces the dose-dependent nuclear translocation of IRF3 and specific activation of IRF3-responsive promoters . This compound also binds to RIG-I, driving RIG-I self-oligomerization and downstream signaling activation in an RNA- and ATP-independent manner . This mechanism of action highlights the compound’s ability to modulate the immune response at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains stable at -20°C for up to three years and at 4°C for up to two years . Long-term effects on cellular function observed in in vitro and in vivo studies indicate that this compound provides sustained protection against viral infections and enhances the immune response .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound enhances the efficacy of existing influenza vaccines through a balanced immune response while using lower vaccine doses . The compound provides a >15-fold dose-sparing effect, maximizing the crucial supply of influenza split vaccines . High doses may lead to toxic or adverse effects, which require careful consideration in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to the IRF3 (RIG-I-like receptor) pathway. It induces the dose-dependent nuclear translocation of IRF3 in PH5CH8 cells and specific activation of IRF3-responsive promoters . This interaction with the IRF3 pathway highlights the compound’s role in modulating the immune response and enhancing vaccine efficacy.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It induces dose-dependent nuclear translocation of IRF3 and specific activation of IRF3-responsive promoters . This transport and distribution mechanism ensures that this compound effectively reaches its target sites within cells and tissues.
Subcellular Localization
The subcellular localization of this compound involves its targeting to specific compartments or organelles within cells. It induces dose-dependent nuclear translocation of IRF3 in PH5CH8 cells . This localization is crucial for the compound’s activity and function, ensuring that it effectively modulates the immune response at the subcellular level.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The specific synthetic routes for KIN1148 are not widely documented in the public domain. it is synthesized through chemical processes that lead to its unique structure. Researchers have likely optimized these routes to achieve high yields and purity.
Industrial Production Methods: Unfortunately, detailed information about industrial-scale production methods for this compound remains proprietary. Industrial production typically involves large-scale synthesis, purification, and quality control to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: KIN1148 is known to directly bind to RIG-I (retinoic acid-inducible gene I) in a noncanonical fashion. This interaction activates IRF3 and NF-κB , leading to downstream effects . While specific reactions are not explicitly described, its involvement in immune signaling pathways suggests complex interactions.
Common Reagents and Conditions: The specific reagents and conditions used in this compound’s synthesis and activation pathways are not publicly disclosed. understanding its binding to RIG-I provides insights into potential molecular interactions.
Major Products: this compound’s primary role lies in enhancing immune responses, particularly in the context of influenza vaccination. Its major products are the activation of immune cells, including dendritic cells (DCs), and subsequent T cell activation .
Comparaison Avec Des Composés Similaires
While KIN1148’s uniqueness is well-established, direct comparisons with similar compounds are limited. Further research may reveal additional analogs or related molecules.
Propriétés
IUPAC Name |
N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3OS2/c23-18(13-6-5-11-3-1-2-4-12(11)9-13)22-19-21-14-7-8-15-16(17(14)25-19)20-10-24-15/h1-10H,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAISOECYKYATLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(S3)C5=C(C=C4)SC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

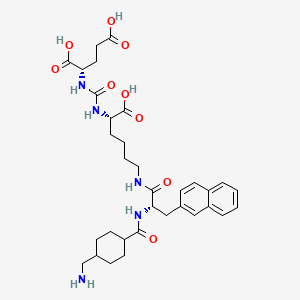

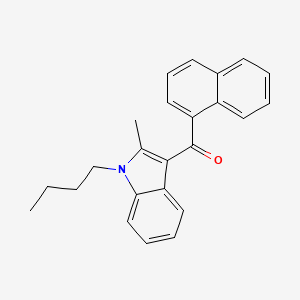
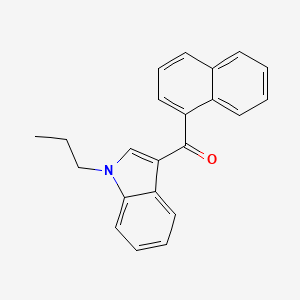
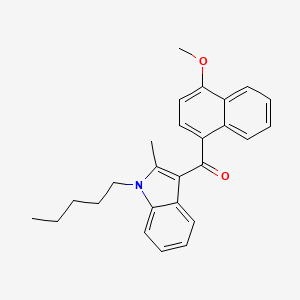
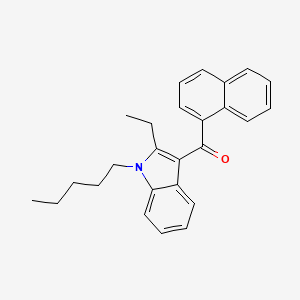
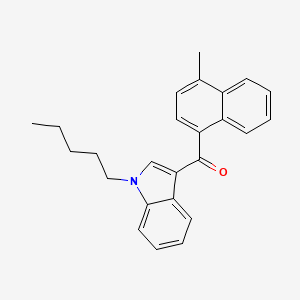
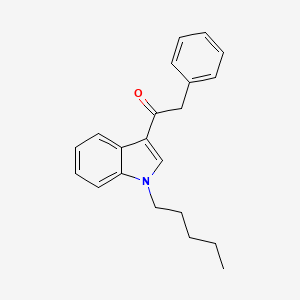


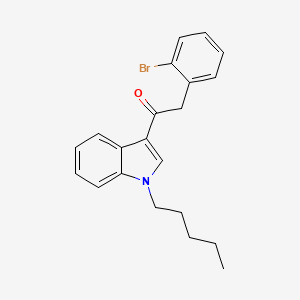
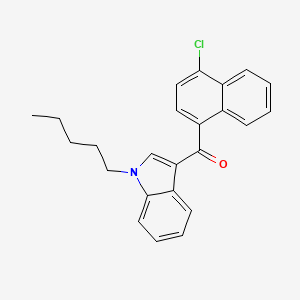
![1-(propan-2-yl)-N-(pyridin-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608285.png)